2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid
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Overview
Description
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid is an organic compound with the molecular formula C15H11NO2S It is a derivative of benzoic acid where the benzothiazole moiety is attached to the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid typically involves the reaction of 2-aminobenzenethiol with benzyl halides under basic conditions. The reaction proceeds through the formation of a benzothiazole intermediate, which is then further reacted with benzoic acid derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid involves its interaction with various molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase. These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial effects. Additionally, the compound can interact with cellular receptors and signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylmethyl)benzamide
- 2-(1,3-Benzothiazol-2-ylmethyl)phenol
- 2-(1,3-Benzothiazol-2-ylmethyl)aniline
Uniqueness
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid is unique due to its specific structural features that combine the properties of benzoic acid and benzothiazole. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both research and industrial contexts .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMOJJRLDQPQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427862 |
Source
|
Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25108-21-8 |
Source
|
Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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